Ethyl 4-cyano-3-oxobutanoate

Overview

Description

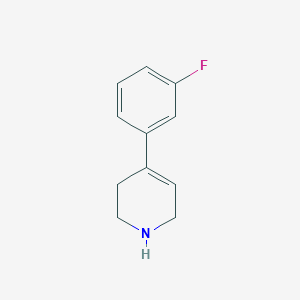

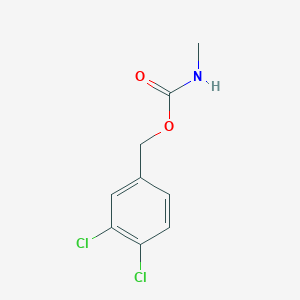

Ethyl 4-cyano-3-oxobutanoate is a versatile organic compound widely used in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of various bioactive molecules, including cholesterol-lowering drugs like atorvastatin (Lipitor). This compound is characterized by its cyano and oxo functional groups, which contribute to its reactivity and utility in chemical synthesis .

Mechanism of Action

Target of Action

Ethyl 4-cyano-3-oxobutanoate (HN) is an important chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin (Lipitor), which is a hydroxymethylglutaryl CoA reductase inhibitor . It is also used as a synthon in the production of l-carnitine and ®-4-amino-3-hydroxybutanoic acid .

Mode of Action

The compound interacts with its targets by inhibiting the enzyme hydroxymethylglutaryl CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate in the early and rate-limiting step of cholesterol biosynthesis .

Biochemical Pathways

The compound affects the cholesterol biosynthesis pathway by inhibiting the conversion of HMG-CoA to mevalonate . This results in a decrease in cholesterol levels. It is also involved in the production of l-carnitine, a crucial compound in the β-oxidation of fatty acids in mammals .

Pharmacokinetics

It is known that the two enantiomers of chiral compounds like this one can have significant differences in biological activities such as pharmacology, toxicology, pharmacokinetics, and metabolism .

Result of Action

The primary result of the action of this compound is the lowering of cholesterol levels due to its inhibition of the enzyme hydroxymethylglutaryl CoA reductase . This makes it an effective component in the treatment of hypercholesterolemia.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the synthesis process of the compound can be affected by factors such as pH and temperature

Biochemical Analysis

Biochemical Properties

Ethyl 4-cyano-3-oxobutanoate interacts with various enzymes and proteins in biochemical reactions . For instance, it is involved in the synthesis of optically active HN, where biocatalysts such as halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase are used .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. For instance, it has been used effectively for the biotransformation of ethyl 4-chloro-3-oxobutanoate into ethyl (S)-4-chloro-3-hydroxybutanoate by recombinant E. coli CCZU-T15 whole cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-cyano-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxobutanoate with sodium cyanide in methanol. This method is efficient and yields the desired product with high purity . Another method includes the asymmetric reduction of ethyl 4-halo-3-oxobutanoate using biocatalysts such as halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyano-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions yield hydroxy derivatives, such as ethyl 4-cyano-3-hydroxybutanoate.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Alkali metal cyanides, such as sodium cyanide, are used for nucleophilic substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Ethyl 4-cyano-3-hydroxybutanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyano-3-oxobutanoate has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is utilized in the manufacture of fine chemicals and specialty materials.

Comparison with Similar Compounds

Ethyl 4-cyano-3-oxobutanoate can be compared with other similar compounds, such as:

Ethyl 3-oxobutanoate (Ethyl acetoacetate): Both compounds have oxo groups, but this compound has an additional cyano group, making it more reactive in certain reactions.

Ethyl 4-bromo-3-oxobutanoate: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.

Ethyl 4-chloro-3-hydroxybutanoate: This compound is used in similar synthetic applications but differs in its functional groups and reactivity.

This compound stands out due to its unique combination of cyano and oxo groups, which enhance its versatility and reactivity in chemical synthesis.

Properties

IUPAC Name |

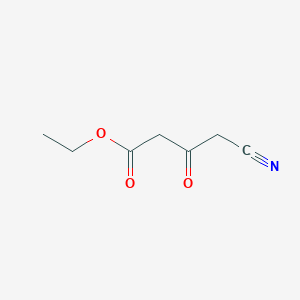

ethyl 4-cyano-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-11-7(10)5-6(9)3-4-8/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOJFYVMGCYKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)

![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)

![Bicyclo[3.1.0]hexan-3-ol](/img/structure/B156100.png)